REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]2[O:11][CH:10]=[CH:9][C:4]=2[C:5](=O)[NH:6][CH:7]=1.P(Br)(Br)([Br:14])=O>>[Br:14][C:5]1[C:4]2[CH:9]=[CH:10][O:11][C:3]=2[C:2]([Br:1])=[CH:7][N:6]=1
|
Name
|
|
Quantity
|
21.2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C2=C(C(NC1)=O)C=CO2
|
Name
|
|
Quantity
|
31.2 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Br)(Br)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to 120° C. for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooled to rt
|
Type
|
CUSTOM
|
Details
|
quenched with aqueous Na2CO3 (200 mL)
|
Type
|
ADDITION
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Details
|
diluted with EtOAc (300 mL)
|
Type
|
FILTRATION
|
Details
|
The insoluble material was filtered off through a pad of Celite
|
Type
|
CUSTOM
|
Details
|
The organic phase was collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with Hexanes-EtOAc (90:10→85:15)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC=C(C2=C1C=CO2)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.75 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 75.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |